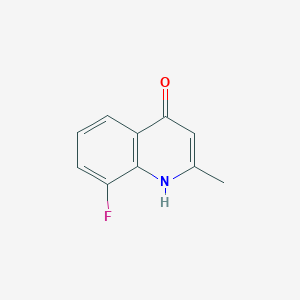

8-Fluoro-2-methylquinolin-4-ol

描述

Significance of the Quinoline (B57606) Scaffold in Chemical and Biological Sciences

The quinoline scaffold, a fused bicyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. ontosight.ai This designation stems from its recurring presence in a vast array of biologically active compounds and approved pharmaceutical agents. The versatility of the quinoline ring allows for functionalization at multiple positions, enabling the fine-tuning of its steric, electronic, and pharmacokinetic properties. ontosight.ai

Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. ontosight.ai The structural rigidity and aromatic nature of the quinoline nucleus provide a stable platform for designing molecules that can effectively interact with various biological targets.

Rationale for Fluorination in Quinoline Derivatives

The introduction of fluorine atoms into organic molecules is a widely employed strategy in drug discovery and materials science. In the context of quinoline derivatives, fluorination can profoundly influence the compound's properties. The high electronegativity of fluorine can alter the acidity and basicity of nearby functional groups, potentially enhancing interactions with biological targets.

Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic degradation, thereby increasing the metabolic stability and bioavailability of the molecule. The lipophilicity of a molecule can also be modulated by fluorination, which can in turn affect its ability to cross cell membranes. This strategic incorporation of fluorine is a key driver in the synthesis and investigation of compounds like 8-Fluoro-2-methylquinolin-4-ol.

Overview of Research Trajectories Involving this compound

While research on this compound is still emerging, it is proving to be a valuable building block and a compound of interest in its own right. One notable area of investigation is its use in fragment-based drug discovery.

A significant study utilized this compound in a crystallographic fragment screening campaign targeting the N-terminal domain of human heat-shock protein 90α (HSP90α). rcsb.org HSP90 is a molecular chaperone that plays a critical role in the stability and function of numerous proteins involved in cancer development. rcsb.org The study identified this compound as a fragment that binds to the ATP-binding pocket of HSP90α, highlighting its potential as a scaffold for the development of novel HSP90 inhibitors for cancer therapy. rcsb.org

The compound also serves as a chemical intermediate for the synthesis of more complex molecules. For instance, it is a precursor for creating derivatives with potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). Current time information in Bangalore, IN. Its multifunctional nature allows for facile chemical modifications to tune its electronic and photophysical properties. Current time information in Bangalore, IN.

Furthermore, research into related fluorinated quinoline derivatives suggests potential for broader biological applications. For example, derivatives of the closely related 8-fluoro-2-methylquinolin-3-ol (B2696201) have been synthesized and screened for their antimicrobial and antimycobacterial activities. acs.org This indicates a promising avenue for future research into the biological potential of this compound and its derivatives.

Below are data tables summarizing the key properties of this compound and outlining the synthesis of a closely related compound, which provides insight into potential synthetic routes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5288-22-2 | Current time information in Bangalore, IN. |

| Molecular Formula | C₁₀H₈FNO | Current time information in Bangalore, IN. |

| Molecular Weight | 177.18 g/mol | Current time information in Bangalore, IN. |

| Appearance | Pale cream to pale brown powder/crystal | Current time information in Bangalore, IN. |

| Boiling Point | 316.7°C at 760 mmHg | chemsrc.com |

| Flash Point | 145.3°C | chemsrc.com |

| Density | 1.305 g/cm³ | chemsrc.com |

Table 2: Synthesis of a Related Compound: 8-Fluoro-2-methylquinolin-3-ol

| Step | Reactants | Reagents/Conditions | Product | Reference |

| 1. Pfitzinger Reaction | 7-Fluoroindoline-2,3-dione, 1-Chloropropan-2-one | Aqueous calcium oxide, 80°C | 8-Fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid | acs.org |

| 2. Decarboxylation | 8-Fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid | Nitrobenzene, 210°C | 8-Fluoro-2-methylquinolin-3-ol | acs.org |

属性

IUPAC Name |

8-fluoro-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-6-5-9(13)7-3-2-4-8(11)10(7)12-6/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLUXFHIYAWGJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572353 | |

| Record name | 8-Fluoro-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5288-22-2 | |

| Record name | 8-Fluoro-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-fluoro-2-methylquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 8 Fluoro 2 Methylquinolin 4 Ol

De Novo Synthesis Approaches

The construction of the 8-fluoro-2-methylquinolin-4-ol scaffold can be achieved through several classic and modern synthetic strategies.

Pfitzinger Reaction Derivatives

The Pfitzinger reaction, a robust method for synthesizing quinoline-4-carboxylic acids, serves as a key route to precursors of this compound. iipseries.orgwikipedia.org The process typically involves the reaction of an isatin (B1672199) derivative with a carbonyl compound in a basic medium. iipseries.orgwikipedia.org For instance, the synthesis of 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid is accomplished through the Pfitzinger reaction of 7-fluoroindoline-2,3-dione with 1-chloropropan-2-one in the presence of aqueous calcium oxide at elevated temperatures. nih.govacs.org

Subsequent decarboxylation of the resulting quinoline-4-carboxylic acid is a necessary step. This is often achieved by heating in a high-boiling solvent like nitrobenzene. nih.govacs.org However, it is important to note that this decarboxylation can lead to derivatives other than the target compound, such as 8-fluoro-2-methylquinolin-3-ol (B2696201). nih.gov

| Reaction Step | Reagents and Conditions | Product |

| Pfitzinger Reaction | 7-fluoroindoline-2,3-dione, 1-chloropropan-2-one, aqueous CaO, 80 °C | 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid |

| Decarboxylation | Nitrobenzene, 210 °C | 8-fluoro-2-methylquinolin-3-ol |

Doebner–Von Miller Reaction Pathways

The Doebner–Von Miller reaction provides an alternative pathway for quinoline (B57606) synthesis, involving the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.orgslideshare.net This reaction is typically catalyzed by strong acids. wikipedia.org The synthesis of this compound via this method would necessitate the use of a correspondingly fluorinated aniline derivative. A significant challenge in this approach is controlling the regioselectivity to ensure the fluorine atom is incorporated at the desired 8-position, as competing reactions can lead to other fluoro isomers.

The reaction mechanism is complex and has been a subject of debate, with proposed mechanisms involving a series of conjugate additions, condensations, and cyclizations. wikipedia.org

Microwave-Assisted Synthesis Strategies

Microwave-assisted synthesis has emerged as a valuable tool for accelerating organic reactions, and the synthesis of quinoline derivatives is no exception. This technique can lead to significantly reduced reaction times and improved yields compared to conventional heating methods. For instance, microwave irradiation has been successfully employed in the Combes synthesis of 2-methylquinolin-4(1H)-one derivatives, a related class of compounds. asianpubs.org The application of microwave technology to the synthesis of this compound offers a promising avenue for more efficient production.

Functionalization and Derivatization at Core Positions

The presence of multiple functional groups on the this compound scaffold allows for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. ossila.com

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring

The quinoline ring system can undergo both electrophilic and nucleophilic substitution reactions. The electron-donating or -withdrawing nature of the existing substituents influences the position of further substitution. semanticscholar.org The fluorine atom at the 8-position and the hydroxyl group at the 4-position significantly impact the reactivity of the aromatic rings. ossila.com

Nucleophilic aromatic substitution of a fluorine atom on a quinoline ring is a known transformation, though the reactivity can be low. For instance, the fluorine atom at other positions on the quinoline ring has been shown to be displaceable by nucleophiles such as amines or thiols.

Modification of the Hydroxyl Group (e.g., O-Alkylation, O-Acylation, O-Sulfonylation)

The hydroxyl group at the 4-position is a prime site for derivatization.

Reactions Involving the Methyl Group

The methyl group at the C2 position of the quinoline ring is activated due to its position adjacent to the ring nitrogen, making its protons acidic enough to participate in condensation reactions. This reactivity is a cornerstone for extending the carbon skeleton and synthesizing more complex derivatives, such as styrylquinolines.

A primary transformation is the condensation reaction with various aromatic aldehydes, often conducted under Perkin or Claisen-Schmidt-type conditions. nih.govmdpi.com This reaction typically involves heating the 2-methylquinoline (B7769805) with an aldehyde in the presence of a dehydrating agent like acetic anhydride (B1165640) or a catalyst. nih.govmdpi.comrsc.org The process proceeds via an initial aldol-type addition of the deprotonated methyl group to the aldehyde's carbonyl carbon, followed by dehydration to yield a stable (E)-styrylquinoline. rsc.org

The general mechanism involves the formation of a 2-methylene-1,2-dihydroquinoline intermediate, which acts as the key nucleophile. rsc.org The reaction can be catalyzed by acids or bases, and modern protocols utilize microwave irradiation or catalysts like zinc chloride to improve yields and shorten reaction times. researchgate.net For instance, the reaction of 2-methyl-4-quinolone with benzaldehyde (B42025) and a catalytic amount of p-toluenesulfonamide (B41071) at 140°C yields the corresponding (E)-2-styrylquinoline-4-ol. biointerfaceresearch.com This method is effective for a range of substituted aromatic aldehydes. biointerfaceresearch.com

| Reactant A | Reactant B | Conditions | Product | Reference |

| 2-Methylquinoline | Benzaldehyde | Acetic Anhydride, 130°C | trans-β-(2-quinolyl)styrene | rsc.org |

| 2-Methyl-4-quinolone | Benzaldehyde | p-Toluenesulfonamide, 140°C | (E)-2-Styrylquinoline-4-ol | biointerfaceresearch.com |

| 5-Chloro-2-methylquinolin-8-ol | Aromatic Aldehydes | Acetic Anhydride, reflux | (E)-5-Chloro-2-styrylquinolin-8-yl acetate | mdpi.com |

Formation of Polycyclic and Fused Ring Systems (e.g., Oxetane-Fused Derivatives)researchgate.net

The scaffold of this compound is a valuable starting point for the synthesis of complex polycyclic and fused-ring systems. These larger structures are of significant interest in medicinal chemistry for exploring new chemical space and improving pharmacological properties. A notable example is the creation of derivatives featuring an oxetane (B1205548) ring, a four-membered heterocycle known to act as a polar motif and a potential isostere for other functional groups.

A multi-step synthesis has been developed to produce 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives. This pathway highlights the chemical manipulation of the quinoline core to attach complex side chains. The synthesis begins with a derivative, 8-fluoro-2-methylquinolin-3-ol, which undergoes an aromatic nucleophilic substitution with 2-bromo-1,3-difluorobenzene to form a diphenyl ether linkage.

The subsequent steps focus on building the oxetane moiety. The bromo-functionalized intermediate is treated with n-butyllithium, followed by a nucleophilic addition to oxetan-3-one, yielding an oxetanol intermediate. Finally, a nucleophilic substitution reaction with a substituted benzyl (B1604629) bromide furnishes the target oxetane-fused derivative.

| Starting Material | Key Reagents | Intermediate/Product | Transformation |

| 8-Fluoro-2-methylquinolin-3-ol | 2-Bromo-1,3-difluorobenzene | 3-(2-Bromo-3-fluorophenoxy)-8-fluoro-2-methylquinoline | Aromatic Nucleophilic Substitution |

| 3-(2-Bromo-3-fluorophenoxy)-8-fluoro-2-methylquinoline | n-Butyllithium, Oxetan-3-one | 3-(2-Fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-ol | Lithium-Halogen Exchange & Nucleophilic Addition |

| ...oxetan-3-ol | Substituted Benzyl Bromide | 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline | Williamson Ether Synthesis |

This synthetic route demonstrates how the quinoline system can be elaborated into complex polycyclic structures by leveraging the reactivity of its various positions to connect with other pre-functionalized rings.

Stereoselective Synthesis and Chiral Modifications

The development of stereoselective synthetic methods is crucial for producing enantiomerically pure compounds, which is often a requirement for therapeutic applications. While the parent this compound is achiral, its derivatives can possess stereocenters or axial chirality, necessitating asymmetric synthesis strategies.

One major approach is the use of chiral catalysts to control the formation of new stereocenters. Chiral Brønsted acids, such as those derived from 1,1'-bi-2,2'-naphthol (BINOL), have emerged as powerful tools in asymmetric synthesis. unibo.it These catalysts can be employed in reactions like the Friedländer annulation to construct chiral 4-arylquinolines atroposelectively. mdpi.com This strategy involves a central-to-axial chirality conversion, where a stereocenter is formed under chiral influence and then eliminated during aromatization to leave behind a molecule with restricted rotation about a C-C single bond, resulting in stable atropisomers. mdpi.com

Another strategy involves the modification of the quinoline scaffold with chiral auxiliaries or reagents. For instance, enantioenriched homopropargylic amines can be used as precursors to synthesize chiral tetrahydroisoquinolines. researchgate.net Although this applies to a different heterocyclic system, the principles of using chiral building blocks are transferable. A more direct application to the quinoline core involves the enantioselective addition of a nucleophile to an aldehyde precursor of a side chain. The synthesis of the antimalarial drug quinine, which features a quinoline core connected to a chiral quinuclidine (B89598) moiety, has been a major driver for the development of stereoselective methods in quinoline chemistry. nih.gov These syntheses often rely on creating chiral intermediates that are then used to build the final complex structure. nih.gov

| Synthetic Strategy | Catalyst/Reagent Type | Target Chirality | Example Reaction Type | Reference |

| Atroposelective Annulation | Chiral Brønsted Acid (e.g., CPA) | Axial Chirality | Friedländer Reaction | mdpi.com |

| Asymmetric Halogenation | Bifunctional Quinidine-Urea Derivative | Axial Chirality | Electrophilic Bromination | scispace.com |

| Chiral Building Block Synthesis | Chiral N-tert-butanesulfinyl imines | Central Chirality | Indium-mediated Propargylation | researchgate.net |

| Organocatalytic Synthesis | Diphenylprolinol Silyl Ether | Central Chirality | Asymmetric Michael Reaction | nih.gov |

These methodologies provide pathways to access specific stereoisomers of complex quinoline derivatives, enabling detailed investigation of their structure-activity relationships.

Advanced Spectroscopic and Structural Elucidation Techniques for 8 Fluoro 2 Methylquinolin 4 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of quinolin-4-ol derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and connectivity. Techniques such as 13C NMR, Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect (NOE) are particularly useful for unambiguously assigning the structures of N- and O-alkylated quinolin-4-ol derivatives. nih.gov

For instance, in the analysis of quinoline (B57606) derivatives, 1H-NMR spectroscopy helps identify the chemical environment of each hydrogen atom. uncw.edu The concentration-dependent chemical shifts observed in 1H-NMR studies of quinoline derivatives suggest intermolecular interactions, such as aromatic stacking. uncw.edu In a study of methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate, the 1H NMR spectrum in CDCl₃ showed distinct signals for the hydroxyl, aromatic, methoxy (B1213986), and methyl protons, confirming the compound's structure. thieme-connect.com Similarly, the 1H NMR spectrum of 8-fluoro-3-(3-fluoro-2-(3-((2-cyanobenzyl)oxy)oxetan-3-yl)phenoxy)-2-methylquinoline revealed characteristic signals for the methyl and methylene (B1212753) protons, which were crucial for its structural confirmation. acs.orgnih.gov

Computational studies, often used in conjunction with experimental NMR data, can further refine structural assignments and provide insights into tautomeric equilibria, as demonstrated in studies of 4-quinolones and their aza-analogs. researchgate.net

Table 1: Representative 1H NMR Spectral Data for Quinolone Derivatives

| Compound | Solvent | Chemical Shift (δ) and Assignment | Reference |

| Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate | CDCl₃ | 8.90 (br s, 1H, OH), 8.17 (d, J=7.5 Hz, 1H, H-5), 7.39 (d, J=7.5 Hz, 1H, H-6), 6.99 (s, 1H, H-3), 4.08 (s, 3H, MeO), 2.62 (s, 3H, Me) | thieme-connect.com |

| 8-fluoro-3-(3-fluoro-2-(3-((2-cyanobenzyl)oxy)oxetan-3-yl)phenoxy)-2-methylquinoline | N/A | 2.75 (s, 3H, quinoline C-2 methyl), 4.73 (s, 2H, O-CH₂-Ar) | acs.orgnih.gov |

| N-(4-(4-propoxy-N-(4-(diethylamino)benzyl)benzamido)phenyl)-4-propoxyquinoline-2-carboxamide hydrochloride | DMSO-d₆ | 0.92 (t, J=7.3 Hz, 3H, OCH₂CH₂CH₃), 1.19 (t, J=7.2 Hz, 6H, NCH₂CH₃ x 2), 1.63-1.78 (m, 2H, OCH₂CH₂CH₃), 3.10-3.19 (m, 4H, NCH₂CH₃ x 2), 3.25-3.31 (m, 2H, NCH₂CH₂N), 3.87 (t, J=6.5 Hz, OCH₂CH₂CH₃), 4.66 (s, 2H, benzylic CH₂), 5.02 (m, 2H, NCH₂CH₂N), 6.92 (d, J=8.3 Hz, 2H, H3' and H5'), 7.42 (d, J=8.1 Hz, 2H, H2' and H6'), 7.47-7.57 (m, 2H, H5 and H6), 7.74 (d, J=7.8 Hz, 1H, H4), 8.11 (d, J=7.9 Hz, 1H, H7), 12.13 (bs, 1H, HCl) | nih.gov |

| 4-(4-propoxybenzamido)benzoic acid | DMSO-d₆ | 0.93 (t, J=7.3 Hz, 3H, OCH₂CH₂CH₃), 1.61-1.79 (m, 2H, OCH₂CH₂CH₃), 3.95 (t, J=6.7 Hz, 2H, OCH₂CH₂CH₃), 7.03 (d, J=8.8 Hz, 2H, H3' and H5'), 7.59 (dt, J=1.7 and 8.3 Hz, 1H, H7), 7.76 (dt, J=1.8 and 7.5 Hz, 1H, H6), 8.05 (d, J=7.9 Hz, 1H, H5), 8.19 (d, J=8.4 Hz, 2H, H2' and H6'), 8.35 (s, 1H, H3), 8.55 (d, J=7.9 Hz, 1H, H8), 13.89 (bs, 1H, CO₂H) | nih.gov |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of newly synthesized compounds.

The fragmentation patterns observed in mass spectra provide crucial information about the molecular structure. For instance, the mass spectra of monohydroxyquinolines and monomethoxyquinolines show distinct fragmentation mechanisms. cdnsciencepub.comcdnsciencepub.com While isomeric hydroxy compounds tend to have similar fragmentation patterns, the fragmentation of monomethoxyquinolines varies considerably among isomers, allowing for their differentiation. cdnsciencepub.comcdnsciencepub.com For example, 3-methoxyquinoline (B1296862) is unique in that it loses 43 mass units from its molecular ion in a single step. cdnsciencepub.comcdnsciencepub.com The spectra of N-methylquinolones are different from their O-methyl isomers, indicating that O-to-N methyl rearrangement does not occur to a significant extent upon electron impact. cdnsciencepub.com

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been used to study the fragmentation of fused nitrogen-containing ring systems, including pyridazino-quinolines. nih.gov This technique can help identify the presence of a quinoline ring and distinguish between isomers with different functionalities. nih.gov

Table 2: Fragmentation Patterns of Oxygenated Quinolines

| Compound Type | Key Fragmentation Observations | Reference |

| Monohydroxyquinolines | Similar fragmentation mechanism across isomers, with some variation in molecular ion stability. | cdnsciencepub.comcdnsciencepub.com |

| Monomethoxyquinolines | Two general fragmentation patterns are observed, with significant variation among isomers. 8-methoxyquinoline (B1362559) shows a unique loss of all three methyl hydrogens. | cdnsciencepub.comcdnsciencepub.com |

| 3-Methoxyquinoline | Undergoes a one-step loss of 43 mass units from the molecular ion. | cdnsciencepub.comcdnsciencepub.com |

| N-Methylquinolones | Major fragment is formed by the loss of 28 mass units (CO) from the molecular ion. | cdnsciencepub.com |

| Pyrimido-quinoline | Fragmentation occurs on the pyrimidine (B1678525) ring, with ejection of H₃CNC=O followed by a possible formyl loss. | nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The analysis of IR and Raman spectra, often supported by Density Functional Theory (DFT) calculations, allows for the unambiguous characterization of the main vibrational bands of quinoline derivatives. researchgate.net For example, a characteristic band at approximately 1580 cm⁻¹ is often observed in the spectra of these compounds. researchgate.net Studies on quinolone antibiotics have shown that their IR and Raman spectra exhibit both common features and individual characteristics that can be correlated with their specific structures. nih.gov

In a study of methyl 7-fluoro-4-hydroxy-8-methylquinoline-2-carboxylate, the IR spectrum showed characteristic bands for the O-H stretch (3375 cm⁻¹), C=O stretch (1723 cm⁻¹), and aromatic C=C and C=N stretches (1593 cm⁻¹). thieme-connect.com Similarly, the IR spectrum of methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate displayed bands at 3382 cm⁻¹ (O-H), 1721 cm⁻¹ (C=O), and 1592 cm⁻¹ (aromatic C=C and C=N). thieme-connect.com

The effect of fluorination on the vibrational modes of quinoline and its derivatives has also been investigated. Perfluorination can cause shifts in the wavenumbers of ring-related normal modes, driven by changes in reduced mass and electronic structure. researchgate.netnu.edu.kz

Table 3: Characteristic IR Bands for Substituted Quinolone Derivatives

| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Aromatic C=C/C=N Stretch (cm⁻¹) | Reference |

| Methyl 7-fluoro-4-hydroxy-8-methylquinoline-2-carboxylate | 3375 | 1723 | 1593 | thieme-connect.com |

| Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate | 3382 | 1721 | 1592 | thieme-connect.com |

| Methyl 4-hydroxy-8-methyl-7-nitroquinoline-2-carboxylate | 3371 | 1723 | 1599 | thieme-connect.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For quinolin-4-ol and its analogs, UV-Vis spectra are used to characterize their absorption properties and study their photophysical behavior.

The UV-Vis spectra of quinoline derivatives typically show absorption maxima (λmax) that can be influenced by substituents and the solvent environment. rsc.org For example, the introduction of a nitro group can cause a significant blue shift due to its strong electron-withdrawing nature. rsc.org The photophysical properties of these compounds, such as Stokes shift, molar extinction coefficient, and quantum yield, are also of great interest. rsc.orgacs.org

In a study of dimeric indium quinolinates, the complexes exhibited low-energy absorption bands in the range of 380 to 406 nm, which were assigned to quinolinol-centered π-π* charge transfer transitions. mdpi.com The emission spectra of these complexes showed a slight bathochromic shift with increasing solvent polarity. mdpi.com The photophysical properties of a tripodal 8-hydroxyquinoline-functionalized molecular switch were also investigated, revealing pH-dependent fluorescence quenching due to photoinduced intramolecular electron transfer. rsc.org

Table 4: Photophysical Data for Selected Quinolone Derivatives

| Compound | λabs (nm) | log ε | Solvent | Reference |

| Methyl 7-fluoro-4-hydroxy-8-methylquinoline-2-carboxylate | 240, 341 | 4.14, 3.83 | N/A | thieme-connect.com |

| Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate | 240, 343 | 4.46, 4.04 | N/A | thieme-connect.com |

| Methyl 4-hydroxy-8-methyl-7-nitroquinoline-2-carboxylate | 349 | 3.98 | N/A | thieme-connect.com |

| Dimeric Indium Complex 1 | 380-406 | N/A | THF | mdpi.com |

| Dimeric Indium Complex 4 | 380-406 | N/A | THF | mdpi.com |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 8-fluoro-2-methylquinolin-4-ol has been determined in a complex with heat shock protein HSP 90-alpha, with a resolution of 1.67 Å. pdbj.org The structures of several quinoline derivatives have been confirmed by X-ray diffraction, including cocrystals of cyano-quinolines with diiodobenzenes. acs.org In these cocrystals, the pyridinic nitrogen atom was found to be the preferential site for halogen bonding. acs.org

Single-crystal X-ray diffraction has also been used to characterize the structures of 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde and its Schiff base derivatives. researchgate.net The analysis of crystal structures can reveal important details about intermolecular interactions, such as hydrogen bonding, which can influence the packing of molecules in the crystal lattice. researchgate.net

Table 5: Crystallographic Data for this compound Complex

| Parameter | Value | Reference |

| Compound | This compound in complex with HSP 90-alpha | pdbj.org |

| Method | X-RAY DIFFRACTION | pdbj.org |

| Resolution | 1.67 Å | pdbj.org |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. acs.org Circular dichroism (CD) is a powerful tool for determining the absolute configuration of chiral molecules and studying their conformational properties. nih.govresearchgate.net

The absolute configurations of cis-dihydrodiol metabolites of quinoline and its derivatives have been determined by comparing experimental and calculated CD spectra. nih.govresearchgate.net The presence of intramolecular hydrogen bonding can play a significant role in the preferred conformations of these molecules. nih.govresearchgate.net

The chiroptical properties of quinoline-based oligoamide foldamers have been investigated using hyper-Rayleigh scattering, a nonlinear optical technique. nih.gov This study revealed that the nonlinear optical response is influenced by the length of the oligomeric backbone and the number of helical turns. nih.gov Circularly polarized luminescence (CPL) is another chiroptical technique that provides information about the emission properties of chiral molecules. researchgate.net

While no direct studies on the chiroptical properties of this compound were found, the techniques described are applicable to chiral analogs or derivatives of this compound. The principles of CD and other chiroptical methods are well-established for the stereochemical analysis of a wide range of chiral compounds, including those with quinoline scaffolds. columbia.edupace.edu

Computational Chemistry and Theoretical Investigations of 8 Fluoro 2 Methylquinolin 4 Ol Systems

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are widely applied to quinoline (B57606) systems to predict their geometry, stability, and reactivity. While specific, detailed studies exclusively on 8-Fluoro-2-methylquinolin-4-ol are not prevalent in publicly accessible literature, the principles are well-established through research on analogous compounds.

The electronic structure of a molecule, governed by the arrangement of its electrons, dictates its chemical behavior. DFT calculations are frequently used to determine key electronic properties of quinoline derivatives. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For the broader class of fluoroquinolones, quantum chemical methods have been used to calculate a variety of molecular descriptors that help predict their activity. nih.govmalayajournal.org These descriptors, derived from the electronic structure, can include:

Total Energy (E)

Dipole Moment (µ)

Polarizability (α)

Electronegativity (χ)

Chemical Hardness (η)

These parameters are instrumental in developing Quantitative Structure-Activity Relationships (QSAR) models. For instance, in a computational study of 2-methyl-8-nitroquinoline, the HOMO-LUMO energy gap was analyzed to understand its electronic properties. researchgate.net Such analyses, if applied to this compound, would reveal how the fluorine and methyl substituents modulate the electron distribution and reactivity of the quinoline core.

This compound can exist in at least two tautomeric forms: the enol form (this compound) and the keto form (8-fluoro-2-methyl-1H-quinolin-4-one). Quantum chemical calculations can predict the relative stability of these tautomers by calculating their ground-state energies. The surrounding environment, such as the solvent, can also influence which tautomer is more favorable. Understanding this equilibrium is crucial as the different tautomers can exhibit distinct biological activities and chemical properties.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is vital in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For quinoline derivatives, docking studies have been performed against a wide range of biological targets. For example, computational studies on related fluoroquinolone compounds have shown high binding affinity for bacterial enzymes like DNA gyrase and topoisomerase IV. In these studies, the quinolone core often forms critical interactions with the enzyme's active site. A docking study of a novel quinolone derivative, compound 8i, suggested strong interactions with the active site of DNA-topoisomerase I. jst.go.jp

Similarly, halogenated quinoline derivatives have been docked against monoamine oxidase A (MAO-A) and MAO-B, revealing superior binding affinities compared to reference drugs. acs.org These studies typically identify key interactions, such as:

Hydrogen Bonds: Formed between the ligand's functional groups (like the hydroxyl group in this compound) and amino acid residues in the protein's binding pocket.

Hydrophobic Interactions: Involving the aromatic quinoline ring and nonpolar amino acid residues.

π-Interactions: Such as π-π stacking or π-cation interactions, which are common for aromatic systems like quinoline.

A hypothetical docking study of this compound would involve preparing the 3D structure of the ligand, selecting a relevant protein target, and using a docking algorithm to predict the binding pose and estimate the binding affinity (often expressed as a docking score or binding energy). The results would highlight the key amino acid residues involved in the interaction, providing a rationale for its potential biological activity.

Table 1: Examples of Targets for Molecular Docking of Quinoline Derivatives

| Target Protein | Therapeutic Area | Example Quinoline Class | Reference |

|---|---|---|---|

| DNA Gyrase / Topoisomerase IV | Antibacterial | Fluoroquinolones | |

| DNA-Topoisomerase I | Anticancer | Quinolone Derivatives | jst.go.jp |

| Monoamine Oxidase (MAO-A/B) | Neurodegenerative Disease | Halogenated Quinolines | acs.org |

| SARS-CoV-2 Mpro | Antiviral | Quinoline Derivatives | nih.gov |

| ATM Kinase | Anticancer | Quinoline-3-carboxamides | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

Numerous QSAR studies have been conducted on the fluoroquinolone class of antibiotics to understand their antibacterial activity, cytotoxicity, and genotoxicity. nih.govbohrium.comaip.org The general workflow of a QSAR study involves:

Data Set Preparation: Assembling a series of compounds with known biological activity values.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can be electronic (e.g., HOMO/LUMO energies, atomic charges), geometric (e.g., molecular volume, surface area), or physicochemical (e.g., logP, molar refractivity).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation linking the descriptors to the activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

A QSAR study on fluoroquinolone derivatives identified LUMO energy and specific atomic charges as significant descriptors for antibacterial activity. aip.org Another study on fluoroquinolone genotoxicity found that parameters like total energy, molecular weight, and boiling point were key influencing factors. bohrium.com While a specific QSAR model for this compound is not documented, its inclusion in a dataset of similar quinolones would allow for the prediction of its activity based on its calculated descriptors.

Molecular Dynamics Simulations for Conformational Sampling and Binding Kinetics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by molecular docking. By simulating the movements of atoms and molecules over time, MD can be used to assess the stability of a ligand-protein complex, explore the conformational landscape of a molecule, and investigate binding kinetics.

In the context of quinoline derivatives, MD simulations are frequently used to validate docking results. nih.govmdpi.com After a ligand is docked into a protein's active site, an MD simulation can be run for tens or hundreds of nanoseconds to see if the binding pose is stable. Key analyses from these simulations include:

Root Mean Square Deviation (RMSD): To measure the stability of the protein and ligand structures over the course of the simulation. A stable RMSD suggests the complex is not undergoing major conformational changes.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein or ligand are more flexible or rigid.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds between the ligand and protein, confirming the stability of crucial interactions.

Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity than docking scores alone.

For instance, MD simulations have been used to confirm the stability of quinoline-based inhibitors in the binding sites of targets like ATM kinase mdpi.com and the SARS-CoV-2 main protease. nih.gov Such a simulation for an this compound-protein complex would provide critical insights into the dynamic behavior and stability of the interaction, offering a more realistic model of the binding event.

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, Fluorescence)

Computational methods can also predict the spectroscopic properties of molecules, which is invaluable for structure elucidation and characterization.

NMR Spectroscopy: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can aid in the interpretation of experimental spectra. For fluorinated compounds like this compound, predicting the ¹⁹F NMR chemical shift is particularly important. Recent research has focused on combining quantum mechanics (QM) with machine learning (ML) to achieve higher accuracy in ¹⁹F NMR predictions for libraries of fluorinated fragments. chemrxiv.orgnih.gov These methods can help distinguish between isomers and confirm the location of the fluorine atom on the quinoline scaffold.

UV-Vis and Fluorescence Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method for predicting electronic absorption (UV-Vis) and emission (fluorescence) spectra. These calculations can determine the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π*). For quinoline derivatives, which are often fluorescent, these predictions are crucial for designing new fluorescent probes or materials for applications in bioimaging or OLEDs. ossila.com Theoretical investigations into quinoline-based fluorophores have been performed to understand properties like large Stokes shifts. ossila.com

While specific predicted spectra for this compound are not published, these established computational techniques are fully applicable and would be the standard approach for a theoretical characterization of its spectroscopic properties.

Biological Activities and Mechanistic Insights of 8 Fluoro 2 Methylquinolin 4 Ol and Its Derivatives

Antimicrobial Efficacy Investigations

The structural framework of quinoline (B57606) is central to many antimicrobial agents. Modifications, such as the inclusion of a fluorine atom, can significantly enhance the biological activity of these compounds.

Antibacterial Activity and Bacterial DNA Gyrase Inhibition

Quinolone and fluoroquinolone antibiotics function primarily by inhibiting bacterial DNA synthesis. Their molecular targets are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By binding to the enzyme-DNA complex, quinolones stabilize it, leading to double-strand breaks in the bacterial DNA, which blocks replication and ultimately results in bacterial cell death.

For many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones. The addition of a fluorine atom to the quinoline core generally improves the compound's penetration into the bacterial cell and its binding affinity for DNA gyrase, enhancing its antibacterial potency. The development of resistance, often through mutations in the genes encoding DNA gyrase (gyrA and gyrB), is a significant clinical challenge, driving research into new derivatives that can overcome these resistance mechanisms.

Antifungal Activity Assessment

The quinoline nucleus is a versatile scaffold for the development of compounds with antifungal properties. nih.govresearchgate.netbohrium.com Research has shown that various quinoline derivatives are effective against a range of fungal pathogens, including yeasts like Candida spp. and filamentous fungi such as dermatophytes. nih.gov The synthetic versatility of the quinoline ring allows for modifications at various positions (C-2, C-4, C-6, etc.) to optimize antifungal efficacy. nih.gov

For instance, studies on newly synthesized fluorinated quinoline analogs have demonstrated significant activity. mdpi.com The bioassay results for certain derivatives showed potent inhibition of fungal growth against plant pathogenic fungi. mdpi.comacs.org This highlights the potential of fluorinated quinolines as a promising class of antifungal agents.

Table 1: Antifungal Activity of Selected Quinoline Derivatives

| Compound Type | Fungal Species | Activity Measurement | Result | Source |

|---|---|---|---|---|

| Quinoline Derivative 5 | Dermatophytes | MIC Range | 12.5–25 µg/mL | nih.gov |

| Quinoline Derivative 2 | Candida spp. | MIC Range | 25–50 µg/mL | nih.gov |

| Quinoline Derivative 3 | Candida spp. | MIC Range | 25–50 µg/mL | nih.gov |

| Acylhydrazone Derivative 2e | Botrytis cinerea | EC₅₀ | 0.19 µg/mL | acs.org |

| Acylhydrazone Derivative 2e | Fusarium graminearum | EC₅₀ | 0.18 µg/mL | acs.org |

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate (2b) | Sclerotinia sclerotiorum | Inhibition at 50 µg/mL | >80% | mdpi.com |

| 8-fluoro-2,3-dimethylquinolin-4-yl 3-fluorobenzoate (B1230327) (2g) | Rhizoctonia solani | Inhibition at 50 µg/mL | 80.8% | mdpi.com |

Antimycobacterial Activity Studies (e.g., against Mycobacterium tuberculosis)

There is an urgent need for new therapeutic agents to combat Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov The 8-hydroxyquinoline (B1678124) scaffold, a close structural relative of 8-Fluoro-2-methylquinolin-4-ol, has shown significant promise in this area. nih.gov Derivatives of 8-hydroxyquinoline have demonstrated potent bactericidal activity against replicating Mtb. nih.gov

Studies have revealed that these compounds can achieve minimum inhibitory concentrations (MIC₉₀) of less than 5 μM against Mtb. nih.gov For example, 5,7-Dichloro-8-hydroxy-2-methylquinoline exhibited a very high inhibitory potential with a MIC value of 0.1 µM against M. tuberculosis. nih.govresearchgate.net The mechanism of action for 8-hydroxyquinolines against Mtb is believed to be multifaceted, involving copper-mediated toxicity. acs.org These compounds can act as ionophores, transporting copper ions into the mycobacterial cell, which leads to an increase in intracellular reactive oxygen species (ROS) and subsequent cellular damage. acs.org The presence of the 8-hydroxyl group is considered crucial for this antimycobacterial activity. nih.govresearchgate.net

Table 2: Antimycobacterial Activity of Selected 8-Hydroxyquinoline Derivatives

| Compound | Mycobacterium Species | MIC (μM) | Source |

|---|---|---|---|

| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | M. tuberculosis | 0.1 | nih.govresearchgate.net |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | M. smegmatis | 1.56 | nih.govresearchgate.net |

| Unsubstituted 8-hydroxyquinoline (1) | M. tuberculosis | 3.6 | nih.gov |

| 8-O-prenyl derivative (QD-12) | M. smegmatis (Biofilm) | 12.5 | nih.govresearchgate.net |

| 2-(2-hydroxystyryl)-8-hydroxyquinoline-7-carboxylic acid | M. avium complex | Comparable to standard drugs | researchgate.net |

Anticancer Research Applications

Quinoline derivatives are extensively investigated for their potential as anticancer agents. Their mechanisms of action are diverse and include inhibiting cell proliferation, disrupting cell cycle progression, and inducing programmed cell death (apoptosis). The structural versatility of the quinoline ring allows for the design of compounds that can target various signaling pathways involved in cancer development.

Cell Proliferation Inhibition and Cytotoxicity Mechanisms

A primary focus of anticancer drug discovery is the identification of compounds that can selectively inhibit the growth of cancer cells. Numerous derivatives of quinoline have demonstrated significant cytotoxic effects against a wide range of human cancer cell lines, including those from cervical (HeLa), liver (HepG2), lung (A549), and breast (MCF-7) cancers. nih.govnih.govresearchgate.net

The cytotoxic activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit cell growth by 50%. For example, certain 2-morpholino-4-anilinoquinoline derivatives have shown potent activity against the HepG2 cell line with IC₅₀ values as low as 8.50 μM. nih.gov Similarly, some 8-hydroxyquinoline derivatives have demonstrated cytotoxicity against HepG2 cells. nih.gov The mechanism of cytotoxicity can involve the inhibition of key enzymes like protein kinases, which are critical for cell growth and survival. nih.gov

Table 3: Cytotoxicity of Selected Quinoline Derivatives Against Cancer Cell Lines

| Compound Type/Derivative | Cancer Cell Line | IC₅₀ (μM) | Source |

|---|---|---|---|

| 2-morpholino-4-(4-chloroanilino)quinoline (3c) | HepG2 (Liver) | 11.42 | nih.gov |

| 2-morpholino-4-(4-methoxyanilino)quinoline (3d) | HepG2 (Liver) | 8.50 | nih.gov |

| 2-morpholino-4-(4-(trifluoromethoxy)anilino)quinoline (3e) | HepG2 (Liver) | 12.76 | nih.gov |

| Unsubstituted 8-hydroxyquinoline (1) | HepG2 (Liver) | 7.6 | nih.gov |

| 5,6,7-trimethoxy-2-methyl-N-(4-phenoxyphenyl)quinolin-4-amine (7f) | A2780 (Ovarian) | Potent Activity | nih.gov |

| 5,6,7-trimethoxy-2-methyl-N-(4-benzoylphenyl)quinolin-4-amine (7e) | MCF-7 (Breast) | Potent Activity | nih.gov |

Induction of Apoptosis and Cell Cycle Modulation

Beyond direct cytotoxicity, a key characteristic of an effective anticancer agent is the ability to induce apoptosis and modulate the cell cycle. Apoptosis is a regulated process of programmed cell death that eliminates damaged or unwanted cells. Many quinoline derivatives have been shown to trigger this process in cancer cells. nih.gov This is often confirmed by observing the cleavage of key proteins like caspase-3 and its substrate, poly (ADP-ribose) polymerase (PARP). nih.govresearchgate.net

Furthermore, these compounds can interfere with the normal progression of the cell cycle, which in cancer cells is often dysregulated, leading to uncontrolled proliferation. A common mechanism is the arrest of the cell cycle at specific checkpoints, such as the G0/G1 or G1/S phase. mdpi.comfrontiersin.org By halting the cycle at these points, the compounds prevent the cancer cells from replicating their DNA and dividing. For example, studies have shown that certain quinoline alkaloids can cause an increase in the proportion of cells in the sub-G0/G1 phase, which is indicative of apoptosis. nih.govresearchgate.net Other novel quinoline derivatives have been observed to cause a dose-dependent increase in the population of cancer cells arrested in the G0/G1 phase. mdpi.com This cell cycle arrest provides an opportunity for the cell to either repair DNA damage or commit to apoptosis. frontiersin.org

Table 4: Effects of Quinoline Derivatives on Cell Cycle Progression

| Compound Type | Cancer Cell Line | Observed Effect | Source |

|---|---|---|---|

| Quinoline Alkaloids (in combination with Doxorubicin) | HeLa, HepG2 | Increase in sub-G0/G1 phase cell fraction | nih.govresearchgate.net |

| Novel Quinoline Derivative 91b1 | A549 (Lung), KYSE450 (Esophageal) | Cell cycle arrest at G0/G1 phase | mdpi.com |

| 2-morpholino-4-anilinoquinoline derivatives | HepG2 (Liver) | Induction of G0/G1 cell cycle arrest | nih.gov |

| 2-[(3,4-dihydroquinolin-1(2H)-yl)(p-tolyl)methyl]phenol (THTMP) | Glioblastoma cells | Cell cycle arrest at G1/S phase | frontiersin.org |

Inhibition of Protein Targets (e.g., HSP90α N-terminal, Tyrosine Kinases, Topoisomerase)

While direct studies on this compound are limited, the quinoline and quinazoline (B50416) scaffolds are prominent in the design of inhibitors for various protein targets critical in cell signaling and proliferation.

Tyrosine Kinases: Derivatives of 4-anilinoquinazoline (B1210976) and 4-anilinoquinoline have been extensively investigated as inhibitors of tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and HER2, which are key targets in oncology. The core structure of these inhibitors is designed to compete with ATP at the kinase domain. Modifications on the quinoline ring, including the placement of fluorine atoms, can significantly influence their inhibitory potency and selectivity. For instance, certain 7-fluoro-4-anilinoquinolines have demonstrated excellent antitumor activity, in some cases superior to the established drug gefitinib, against cell lines with high EGFR expression.

Topoisomerase: Fluoroquinolones, a class of compounds sharing the quinoline core, are known for their interaction with topoisomerase II. The presence of a fluorine atom at the C-8 position has been shown to enhance the potency of these derivatives against eukaryotic topoisomerase II. This substitution can increase the ability of the compound to stabilize the enzyme-DNA cleavage complex, a mechanism that contributes to their cytotoxic effects on proliferating cells.

Research on other quinazoline derivatives has identified compounds with potent inhibitory activity against Aurora A kinase, a serine/threonine kinase involved in cell cycle regulation. One such derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as a potential lead compound for selective Aurora A inhibition.

Anti-inflammatory Properties

The anti-inflammatory potential of quinoline derivatives has been an area of active research. The 8-hydroxyquinoline scaffold, in particular, is associated with a range of biological activities, including anti-inflammatory effects. nih.gov While specific data on this compound is not extensively documented, studies on related compounds provide insights into this therapeutic area.

Research into various natural and synthetic furan (B31954) derivatives, some of which are structurally related to quinoline derivatives, has revealed significant anti-inflammatory properties. These compounds can exert their effects through various mechanisms, including the suppression of inflammatory mediators. Similarly, a number of 2-(furan-2-yl)-4-phenoxyquinoline derivatives have been synthesized and evaluated for their anti-inflammatory activity, with some showing potent inhibition of β-glucuronidase release.

Antiviral Activity Research

Neuroprotective Potential and Related Mechanisms (e.g., Beta-amyloid aggregation inhibition, Cholinesterase inhibition)

A significant area of investigation for fluorinated 8-hydroxyquinoline derivatives lies in their potential as neuroprotective agents, particularly in the context of Alzheimer's disease. The pathology of Alzheimer's is linked to the aggregation of amyloid-beta (Aβ) peptides and dysregulation of metal ions in the brain.

Beta-amyloid Aggregation Inhibition: Fluorinated 8-hydroxyquinolines have demonstrated improved activity in preventing Aβ aggregation compared to their non-fluorinated counterparts. nih.gov Strategic fluorination of 8-hydroxyquinoline drugs has led to the identification of compounds that show exceptional inhibition of zinc-induced Aβ oligomerization. nih.gov One study on novel 8-hydroxyquinoline derivatives identified a compound, 5b, that exhibited a significant inhibitory effect against self-induced Aβ1-42 aggregation with an IC50 value of 5.64 μM. nih.govresearchgate.net This compound was also able to inhibit Aβ1-42 aggregation induced by copper and zinc ions. nih.govresearchgate.net

Cholinesterase Inhibition: The inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Novel 4-N-phenylaminoquinoline derivatives containing a morpholine (B109124) group have been designed and synthesized, with some compounds showing potent dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). ossila.com For instance, compound 11g in one study demonstrated the most potent inhibition of AChE and BChE with IC50 values of 1.94 ± 0.13 μM and 28.37 ± 1.85 μM, respectively. ossila.com Kinetic analysis revealed that these compounds can act as mixed-type AChE inhibitors. ossila.com

| Compound Class | Biological Target | Key Findings | Reference |

|---|---|---|---|

| Fluorinated 8-Hydroxyquinolines | Aβ Aggregation | Improved anti-Aβ aggregation activities compared to non-fluorinated analogues. | nih.gov |

| 8-Hydroxyquinoline Derivative (5b) | Self-induced Aβ1-42 Aggregation | IC50 = 5.64 μM | nih.govresearchgate.net |

| 4-N-phenylaminoquinoline Derivative (11g) | Acetylcholinesterase (AChE) | IC50 = 1.94 ± 0.13 μM | ossila.com |

| 4-N-phenylaminoquinoline Derivative (11g) | Butyrylcholinesterase (BChE) | IC50 = 28.37 ± 1.85 μM | ossila.com |

Chelation Biology and Metal Ion Interactions in Biological Systems

The ability of 8-hydroxyquinoline and its derivatives to chelate metal ions is a cornerstone of their diverse biological activities. nih.govresearchgate.net An imbalance of metal ions such as zinc, copper, and iron is implicated in the pathology of neurodegenerative diseases like Alzheimer's. nih.gov These metal ions are known to be involved in the deposition and stabilization of amyloid-beta (Aβ) plaques. nih.gov

Consequently, metal-binding agents that can prevent these metal-Aβ interactions and promote the dissolution of Aβ deposits are of significant therapeutic interest. nih.gov 8-Hydroxyquinoline derivatives act as potent chelators, capable of restoring metal balance. nih.gov

Fluorinated 8-hydroxyquinolines have been specifically designed as metal ionophores. nih.gov These compounds have shown exceptional ability to increase the cellular uptake of copper and zinc. nih.gov This ionophore activity is crucial as it can help to redistribute these essential metals within the brain, potentially counteracting the metal dyshomeostasis associated with Alzheimer's disease. The chelation of copper and zinc by these compounds directly inhibits the metal-induced aggregation of Aβ peptides. nih.govresearchgate.net

| Compound Class | Metal Ions Chelated | Biological Implication | Reference |

|---|---|---|---|

| 8-Hydroxyquinolines | Copper (Cu), Zinc (Zn), Iron (Fe) | Restoration of metal balance, implicated in antineurodegenerative and anticancer activities. | nih.govnih.govresearchgate.net |

| Fluorinated 8-Hydroxyquinolines | Copper (Cu), Zinc (Zn) | Act as metal ionophores, increasing cellular uptake of these metals and inhibiting metal-induced Aβ aggregation. | nih.gov |

| 8-Hydroxyquinoline Derivative (5b) | Biometals (e.g., Cu2+, Zn2+) | Inhibits Cu2+/Zn2+-induced Aβ1-42 aggregation. | nih.govresearchgate.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Fluorine Substitution on Biological Activity and Reactivity

The introduction of a fluorine atom into a drug candidate's structure is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity. In the context of the quinoline (B57606) scaffold, the position and nature of halogen substituents are critical determinants of biological activity.

The presence of a fluorine atom on the quinoline ring is known to significantly enhance the biological activity of various compounds. researchgate.net For instance, in the realm of antibacterial agents, the introduction of a fluorine atom at position 6 of the quinoline ring has been shown to markedly improve antibacterial efficacy. orientjchem.org More specifically, studies on quinoline-3-carboxylic acids have demonstrated that a fluorine substituent at the C-8 position imparts superior activity compared to chlorine, hydrogen, or other groups. nih.gov This enhancement is attributed to fluorine's high electronegativity and ability to form strong bonds, which can influence the molecule's interaction with biological targets. mdpi.com

Furthermore, the modification of existing compounds by replacing a methyl group with a fluorine atom has been reported to improve both binding affinities and physicochemical properties. researchgate.net This strategic substitution can lead to drug candidates with lower side effects and higher success rates. researchgate.net The reactivity of the quinoline ring is also influenced by fluorine substitution. For example, in the synthesis of 3-fluoro-2-quinolines, the presence and position of substituents on the aniline (B41778) precursor can direct the formation of specific regioisomers. researchgate.net

The following table summarizes the observed impact of fluorine substitution on the biological activity of quinoline derivatives based on available research.

| Compound/Series | Position of Fluorine | Observed Effect |

| Quinoline-based antibacterial drugs | 6 | Significantly enhanced antibacterial activity. orientjchem.org |

| Quinolone antibacterial agents | 8 | Superior in vitro and in vivo activity compared to other halogens or hydrogen. nih.gov |

| Leporin analogues (Leporifluorins) | N/A (Methyl group replacement) | Improved binding affinities and physicochemical characteristics. researchgate.net |

| 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives | 8 | The presence of fluorine is a key feature of these antimycobacterial agents. nih.gov |

Role of Methyl and Hydroxyl Groups in Pharmacological Profiles

The methyl and hydroxyl groups of 8-Fluoro-2-methylquinolin-4-ol are not mere appendages; they are crucial contributors to its pharmacological identity. The position and nature of these functional groups can dramatically alter the compound's interactions with biological systems.

The hydroxyl group, particularly at the C-8 position of the quinoline ring, has been highlighted for its importance in the cytotoxic activity of certain quinoline derivatives. acs.org Its presence is associated with enhanced chelating properties, which can extend the compound's activity. acs.org In a study of 2-styryl-8-hydroxy quinolines, compounds with a hydroxyl group at the C-8 position exhibited better cytotoxicity than those with a nitro group at the same position. acs.org Conversely, for some intestinal bacteria, the presence of a hydroxyl group at positions other than C-8 did not result in growth inhibitory activity, underscoring the positional significance of this functional group. nih.gov

The methyl group's role can be more varied. In some instances, the replacement of a methyl group with other substituents can be beneficial. For example, in a series of 7,8-disubstituted quinoline-3-carboxylic acids, various aminopyrrolidinyl side chains at the 7-position showed greater enhancement of in vitro activity against Gram-negative organisms than a piperazinyl group. nih.gov However, in other contexts, the methyl group is an integral part of the active structure. For instance, in a series of fluorinated quinoline analogs, the presence of two methyl groups at positions 2 and 3 was a common feature of compounds with good antifungal activity. mdpi.com

The table below provides a snapshot of the influence of hydroxyl and methyl groups on the pharmacological profiles of quinoline derivatives.

| Compound/Series | Functional Group and Position | Observed Role/Effect |

| 2-Styryl-8-hydroxy quinolines | 8-OH | Enhanced cytotoxicity, likely due to chelating properties. acs.org |

| Hydroxyquinolines (2-HQ, 4-HQ, 6-HQ, 8-HQ) | 2-OH, 4-OH, 6-OH, 8-OH | Only 8-OH derivatives showed significant anti-intestinal bacterial activity. nih.gov |

| 4-Hydroxy-2-quinolinone derivatives | 4-OH | Involved in a strong hydrogen bond with the adjacent carbonyl oxygen, which can affect its ability to interact with free radicals. mdpi.com |

| Fluorinated quinoline analogs | 2-CH₃, 3-CH₃ | Part of the core structure of compounds with good antifungal activity. mdpi.com |

Influence of Substituents on the Quinoline Ring System

The quinoline ring is a versatile scaffold, and its biological activity can be finely tuned by the introduction of various substituents at different positions. orientjchem.org The nature, position, and electronic properties of these substituents can have a profound impact on the resulting compound's pharmacological profile.

Structure-activity relationship (SAR) studies have consistently shown that the substitution pattern around the quinoline ring is a critical factor for antibacterial, anticancer, and antimalarial activities. orientjchem.org For instance, the introduction of a substituent at position 4 can enhance a compound's potency against cancer cells. orientjchem.org Similarly, a hydroxyl or methoxy (B1213986) group at position 7 has been shown to improve antitumor activity. orientjchem.org

The electronic nature of the substituents also plays a significant role. Electron-withdrawing groups, such as a bromo substituent on a styryl ring attached to the quinoline, can enhance cytotoxicity. acs.org Conversely, the introduction of additional electron-donating groups may lead to a reduction in activity. acs.org In the synthesis of certain quinoline derivatives, electron-donating substituents on the benzaldehyde (B42025) reactant have been observed to afford better yields compared to electron-withdrawing groups. nih.gov

The following table illustrates the influence of various substituents on the quinoline ring system.

| Position of Substitution | Type of Substituent | Influence on Biological Activity/Reactivity |

| 4 | Various | Can enhance potency against cancer cells. orientjchem.org |

| 7 | Hydroxyl or Methoxy | Can improve antitumor activity. orientjchem.org |

| 8 | Nitro | Less effective for cytotoxicity compared to a hydroxyl group at the same position. acs.org |

| 5 | Morpholine (B109124) | Designed to increase the biological activity of fluoroquinolone drugs. iosrjournals.org |

| 2 and 3 | Various | Modifications at these positions with groups like carboxylic acid, amine, and hydroxyl have been explored for inhibiting insulin-like growth factors. orientjchem.org |

| Styryl ring (attached to quinoline) | Bromo (electron-withdrawing) | Enhanced cytotoxicity. acs.org |

| Styryl ring (attached to quinoline) | Methoxy and Methylthio (electron-donating) | Reduced activity. acs.org |

Correlation of Molecular Descriptors with Biological Outcomes

Quantitative Structure-Activity Relationship (QSAR) studies provide a powerful computational approach to correlate the physicochemical properties of molecules, known as molecular descriptors, with their biological activities. iosrjournals.orgaip.org These studies aim to develop mathematical models that can predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. dergipark.org.tr

A variety of molecular descriptors are employed in QSAR studies, including electronic parameters (e.g., atomic charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume), and lipophilic parameters (e.g., log P). dergipark.org.trresearchgate.net For fluoroquinolone derivatives, QSAR models have been developed to predict their antibacterial activity. aip.org In one such study, the best QSAR equation included descriptors such as the charges on specific carbon and oxygen atoms (qC9, qO11, qC16, qC20) and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). aip.org This indicates that the electronic properties of the molecule are key determinants of its antibacterial efficacy.

Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide further insights by generating 3D contour maps that visualize the regions around the molecule where steric, electrostatic, and other fields influence activity. igmpublication.org These maps can guide the design of new molecules with potentially higher activity. igmpublication.org

The table below lists some molecular descriptors that have been correlated with the biological outcomes of quinoline derivatives.

| Molecular Descriptor | Biological Outcome/Activity | Correlation/Significance |

| Atomic Charges (qC9, qO11, qC16, qC20) | Antibacterial activity (Fluoroquinolones) | Changes in these atomic charges were found to be a major cause of changes in antibacterial activity. aip.org |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Antibacterial activity (Fluoroquinolones) | A significant descriptor in the best QSAR model for predicting antibacterial activity. aip.org |

| Molecular Volume, Ionization Potential, Molecular Softness, Dipole Moment, Molar Refractivity, Hydrophobic Parameter | Inhibitor activities on cancer cells (Quinoline-quinones) | Identified as important parameters affecting the inhibitory activities of the investigated molecules. researchgate.net |

| Mass, Electronegativity, Partial Charges | c-MET kinase inhibition (4-(2-fluorophenoxy) quinoline derivatives) | Found to have an influence on the inhibitory activity. turkjps.org |

This compound: A Versatile Scaffold in Advanced Materials and Biotechnology

The chemical compound this compound is a specialized fluorinated heterocyclic molecule built upon a quinoline core. This structure, which combines a benzene (B151609) ring fused to a pyridine (B92270) ring with methyl, hydroxyl, and fluorine substituents, provides a unique combination of electronic and steric properties. These characteristics make it a valuable building block in the synthesis of functional materials and bioactive molecules. While specific research detailing the performance of derivatives of this compound is nascent, the extensive development of the parent quinoline scaffold provides a strong framework for its applications in materials science and biotechnology.

Applications in Advanced Materials Science and Biotechnological Probes

The strategic placement of the fluorine atom at the 8-position, the methyl group at the 2-position, and the hydroxyl group at the 4-position endows 8-Fluoro-2-methylquinolin-4-ol with tunable electronic properties and multiple points for chemical modification. This versatility allows for its use as a foundational scaffold in a range of advanced applications.

The quinoline (B57606) core is a well-established component in the design of organic optoelectronic materials due to its rigid, planar structure and conjugated π-electron system. These features are crucial for efficient charge transport and luminescence, which are the foundational processes of OLEDs and DSSCs.

In the context of OLEDs , quinoline derivatives, particularly metal complexes of 8-hydroxyquinoline (B1678124), are renowned for their high thermal stability and electroluminescent properties. By modifying the quinoline scaffold, such as with the fluorine and methyl groups in this compound, researchers can fine-tune the emission color, quantum efficiency, and charge-carrier mobility of the resulting materials. The fluorine substituent, being highly electronegative, can influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is critical for optimizing charge injection and recombination in the emissive layer of an OLED.

For DSSCs , the goal is to create organic dyes that can efficiently absorb sunlight and inject electrons into a semiconductor matrix, typically titanium dioxide (TiO₂). Quinoline-based dyes are effective in this role. The this compound structure can be chemically modified to incorporate anchoring groups (like carboxylic acid) for attachment to the TiO₂ surface and donor-acceptor moieties to control the dye's absorption spectrum and electrochemical properties. The performance of quinoline-derived dyes in DSSCs is often evaluated based on key photovoltaic parameters.

Table 1: Representative Photovoltaic Performance Parameters for Quinoline-Based Dyes in DSSCs Note: This table presents typical data for the broader class of quinoline-based dyes to illustrate performance metrics, as specific data for derivatives of this compound is not available in published literature.

| Dye Structure Class | Open-Circuit Voltage (VOC) | Short-Circuit Current (JSC) (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |

| Quinoline-pyridocarbazole | 0.65 - 0.70 V | 5.5 - 7.0 mA/cm² | 0.60 - 0.65 | 2.1 - 2.9 % |

| Benzo[h]quinolin-10-ol | 0.60 - 0.68 V | 10.0 - 15.0 mA/cm² | 0.65 - 0.70 | 4.0 - 5.5 % |

Data synthesized from representative studies on quinoline derivatives for illustrative purposes. nih.govnih.gov

Fluorescent small molecules are indispensable tools in chemical biology for visualizing cellular structures and processes in real-time. crimsonpublishers.com The quinoline scaffold is an excellent fluorophore, a core component that emits light upon excitation. Its derivatives are widely used to develop probes for bioimaging. nih.govresearchgate.net The inherent fluorescence of the quinoline ring system can be modulated by introducing various functional groups.

This compound serves as a prime starting material for such probes. The hydroxyl group can be used as a handle for attaching recognition moieties that target specific organelles (like mitochondria or lysosomes) or biomolecules. The photophysical properties of the resulting probe, such as its absorption and emission wavelengths, quantum yield, and Stokes shift, can be fine-tuned through chemical modifications to the quinoline core. For instance, extending the π-conjugation or adding electron-donating/withdrawing groups can shift the emission towards longer wavelengths, which is advantageous for reducing background autofluorescence in biological samples. morressier.com

Table 2: Key Photophysical Properties for Fluorescent Probes This table outlines the essential parameters used to evaluate fluorescent probes. Specific values are dependent on the final molecular structure and the cellular environment.

| Property | Description | Desirable Range for Bioimaging |

| Excitation Wavelength (λex) | The wavelength of light absorbed by the fluorophore. | 400 - 750 nm |

| Emission Wavelength (λem) | The wavelength of light emitted by the fluorophore. | 450 - 850 nm |

| Quantum Yield (Φ) | The efficiency of the fluorescence process (photons emitted / photons absorbed). | > 0.1 |

| Stokes Shift | The difference between the maximum excitation and emission wavelengths (λem - λex). | > 30 nm |

| Photostability | Resistance to photobleaching under illumination. | High |

The 8-hydroxyquinoline portion of the this compound structure is a classic chelating agent, capable of binding to a wide variety of metal ions. This binding event can significantly alter the photophysical properties of the molecule, forming the basis of a fluorescent chemosensor. When the quinoline-based sensor binds to a target metal ion, it can lead to a "turn-on" or "turn-off" fluorescent response, allowing for the detection and quantification of the ion. nih.govnanobioletters.com

Derivatives of this compound can be designed to be highly selective for specific metal ions by modifying the steric and electronic environment around the binding site. The fluorescence response is often based on mechanisms like chelation-enhanced fluorescence (CHEF), where the binding of a metal ion restricts intramolecular rotations, leading to a significant increase in fluorescence intensity. The sensitivity of such sensors is determined by their binding affinity and the limit of detection (LOD).

Table 3: Examples of Metal Ion Detection by Quinoline-Based Chemosensors Note: This table provides representative data for various quinoline-based sensors to demonstrate typical performance, as specific data for this compound derivatives is not detailed in the available literature.

| Sensor Base Structure | Target Ion | Detection Limit (LOD) | Fluorescence Response |

| Quinoline-Schiff Base | Pb²⁺ | 9.9 x 10⁻⁷ M | "On-Off" Quenching |

| Quinoline-Phenylalanine | Zn²⁺ | 1.45 x 10⁻⁷ M | "Turn-On" Enhancement |

| Quinoline Derivative | Zn²⁺ | 3.8 x 10⁻⁸ M | "Turn-On" Enhancement |

Data compiled from studies on various quinoline-based chemosensors. nih.govnanobioletters.com

Fragment-based drug design (FBDD) is a modern approach to drug discovery that starts by identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in bioactive compounds and can bind to multiple biological targets. nih.govresearchgate.netnih.gov

With a molecular weight of 177.18 g/mol , this compound fits well within the typical size requirements for a fragment library. Its rigid structure provides a defined shape for binding into protein pockets, while the fluorine, methyl, and hydroxyl groups offer specific interaction points (hydrogen bonding, hydrophobic interactions) and vectors for chemical elaboration. Medicinal chemists can use this fragment as a starting point, systematically adding other chemical groups to improve binding affinity and selectivity for a target protein, such as a kinase or enzyme involved in a disease pathway. The fluorine atom is particularly valuable in drug design as it can enhance metabolic stability and binding affinity.

Emerging Trends and Future Research Directions

Development of Novel Synthetic Routes

The synthesis of fluorinated quinolines is a cornerstone for accessing compounds like 8-Fluoro-2-methylquinolin-4-ol. Traditional methods often rely on cyclization reactions, which are a common approach for creating the quinoline (B57606) core structure. researchgate.net One of the established pathways involves the condensation of anilines that contain a fluorine atom with a three-carbon reagent. researchgate.net For instance, 8-fluoro-4-hydroxyquinolines can be synthesized from fluorinated anilines, showcasing a foundational method for producing this class of compounds. researchgate.net

Future research is anticipated to focus on developing more efficient, sustainable, and versatile synthetic strategies. These novel routes may include: